1-Bromo-6-chlorohexane

Electrosynthesis Dehalogenation Cyclic Voltammetry

1-Bromo-6-chlorohexane is a C6 α,ω-heterodihalide that serves as a bifunctional alkylating agent. It contains a terminal bromine atom and a terminal chlorine atom on a six-carbon linear chain.

Molecular Formula C6H12BrCl
Molecular Weight 199.51 g/mol
CAS No. 6294-17-3
Cat. No. B1265839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6-chlorohexane
CAS6294-17-3
Molecular FormulaC6H12BrCl
Molecular Weight199.51 g/mol
Structural Identifiers
SMILESC(CCCBr)CCCl
InChIInChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2
InChIKeyJTYUIAOHIYZBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-6-chlorohexane (CAS 6294-17-3) Technical Overview: A Heterodihalide Linker for Orthogonal Alkylation


1-Bromo-6-chlorohexane is a C6 α,ω-heterodihalide that serves as a bifunctional alkylating agent. It contains a terminal bromine atom and a terminal chlorine atom on a six-carbon linear chain [1]. This asymmetric halogenation imparts a unique, orthogonal reactivity profile: the C–Br bond undergoes nucleophilic substitution approximately 150–500 times faster than the C–Cl bond [2]. This property is not available in its symmetrical analogs, 1,6-dibromohexane and 1,6-dichlorohexane, and provides a critical advantage for sequential, site-selective derivatization in multi-step synthetic sequences and linker chemistry [3].

1-Bromo-6-chlorohexane (CAS 6294-17-3) Substitution Risk Analysis: Why Symmetrical Dihalides Are Not Direct Replacements


The substitution of 1-bromo-6-chlorohexane with symmetrical 1,6-dihalohexanes (1,6-dibromohexane, 1,6-dichlorohexane) or mono-halohexanes fundamentally alters the synthetic outcome and is not chemically equivalent. In electrochemical reduction, 1-bromo-6-chlorohexane exhibits a single, well-defined cathodic peak at –1.45 V (vs. Cd(Hg)/Cd²⁺), corresponding to a two-electron C–Br bond cleavage [1]. In contrast, 1-chloro-6-iodohexane shows two distinct peaks (–0.83 V and –1.53 V) and yields a complex mixture of products due to competing one- and two-electron processes [1]. Under photopromoted carbonylation conditions, the heterodihalide selectively yields the chloroester ClCH₂(CH₂)₅COOCH₃, with the C–Cl bond remaining intact; no bromoester is formed [2]. In symmetrical dihalides, both leaving groups possess identical or very similar reactivity, making it impossible to achieve this selective, stepwise functionalization without protection/deprotection strategies. Thus, generic substitution fails because the unique electronic environment created by the juxtaposition of Br and Cl on the same alkyl chain dictates a specific, predictable, and orthogonal reactivity that is not replicable by any single-halogen analog.

1-Bromo-6-chlorohexane (CAS 6294-17-3) Product-Specific Quantitative Evidence Guide


Electrochemical Reduction Selectivity: Single Cathodic Peak at –1.45 V for 1-Bromo-6-chlorohexane vs. Dual Peaks for 1-Chloro-6-iodohexane

Cyclic voltammetry of 1-bromo-6-chlorohexane at a silver cathode in DMF (0.050 M TBABF₄) reveals a single irreversible cathodic peak at –1.45 V vs. Cd(Hg)/Cd²⁺, corresponding to a clean two-electron cleavage of the C–Br bond [1]. In direct head-to-head comparison, 1-chloro-6-iodohexane exhibits two irreversible cathodic peaks at –0.83 V and –1.53 V [1]. The presence of a single peak for 1-bromo-6-chlorohexane indicates a uniform, predictable reduction pathway, whereas the dual-peak behavior of the iodo-analog signifies complex, mixed one- and two-electron processes that complicate product control [1].

Electrosynthesis Dehalogenation Cyclic Voltammetry

Controlled-Potential Electrolysis Product Distribution: 1-Chlorohexane as Major Product from 1-Bromo-6-chlorohexane

Bulk electrolysis of 1-bromo-6-chlorohexane at –1.45 V on a silver gauze cathode yields 1-chlorohexane as the major product via two-electron C–Br bond cleavage, along with minor amounts of 6-chloro-1-hexene, n-hexane, 1-hexene, and 1,5-hexadiene [1]. In a direct head-to-head comparison, bulk electrolysis of 1-chloro-6-iodohexane at –0.95 V (first peak) proceeds via a one-electron process and produces significant amounts of a dimer, 1,12-dichlorododecane, in addition to 1-chlorohexane [1]. The difference in product distribution—monomer vs. dimer dominance—is a direct consequence of the halogen identities.

Electrolysis Product Selectivity Dehalogenation

Photopromoted Carbonylation Chemoselectivity: Exclusive Chloroester Formation from 1-Bromo-6-chlorohexane

Under ambient photopromoted carbonylation conditions (CO, CuBr₂/CdI₂ catalysis, MeOH), 1-bromo-6-chlorohexane undergoes exclusive conversion of the C–Br terminus to the methyl ester, yielding the chloroester ClCH₂(CH₂)₅COOCH₃ as the major product [1]. The C–Cl bond remains completely intact. No bromoester BrCH₂(CH₂)₅COOCH₃ is formed, even in the presence of CdI₂ [1]. This is a direct head-to-head comparison with monochloroalkanes, which do not participate in this transformation under identical conditions, and with symmetrical dihalides, which would yield mixtures of mono- and di-ester products.

Carbonylation Chemoselectivity Photocatalysis

Physical Property Benchmarking: Density, Refractive Index, and Boiling Point Differentiate 1-Bromo-6-chlorohexane from 1,6-Dibromohexane

1-Bromo-6-chlorohexane exhibits a density of 1.337 g/mL at 25°C and a boiling point of 109-110°C at 2 mmHg (lit.) [1]. In cross-study comparison, 1,6-dibromohexane has a higher density (~1.6 g/mL) and a significantly higher boiling point (~240°C at 760 mmHg) . These differences are critical for downstream processing: the lower density and boiling point of 1-bromo-6-chlorohexane simplify purification by distillation and improve compatibility with aqueous workups.

Physical Properties Quality Control Solvent Selection

1-Bromo-6-chlorohexane (CAS 6294-17-3) Best Research and Industrial Application Scenarios


PROTAC Linker Synthesis for Targeted Protein Degradation

1-Bromo-6-chlorohexane is established as a PROTAC (PROteolysis TArgeting Chimera) linker [1]. Its bifunctional nature allows sequential attachment of an E3 ligase ligand (via Br substitution) followed by a target protein ligand (via Cl substitution), or vice versa. The orthogonal reactivity documented in Section 3 ensures that the linker can be selectively functionalized at each terminus without cross-reactivity, a requirement not met by symmetrical dihalides.

Stepwise Synthesis of Asymmetric α,ω-Difunctionalized Alkanes

The differential reactivity of the C–Br and C–Cl bonds enables a controlled, two-step sequence: first, nucleophilic substitution at the bromine terminus (e.g., with an amine, thiol, or cyanide) to install one functional group, followed by a second, distinct nucleophile at the chlorine terminus under more forcing conditions . This is impossible with 1,6-dibromohexane, where both ends react competitively, leading to statistical mixtures.

Electrochemical Dehalogenation for Monomer Production

As demonstrated by the single cathodic peak and clean monomer product distribution (Section 3), 1-bromo-6-chlorohexane is a superior substrate for the electrosynthesis of 1-chlorohexane. This monochloride is a valuable intermediate in surfactant and pharmaceutical manufacturing. The absence of dimer byproducts minimizes purification costs and improves atom economy compared to the use of 1-chloro-6-iodohexane [2].

Photocatalytic Carbonylation for Chloroester Synthesis

The exclusive formation of ClCH₂(CH₂)₅COOCH₃ under mild, ambient photopromoted conditions (Section 3) provides a direct, green chemistry route to chloroesters. These esters are versatile building blocks for polymers, agrochemicals, and pharmaceuticals. The selectivity eliminates the need for protective groups, reducing solvent waste and processing steps [3].

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